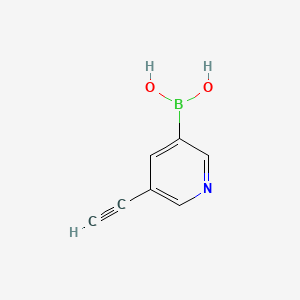

5-ethynylpyridin-3-ylboronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(5-ethynylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c1-2-6-3-7(8(10)11)5-9-4-6/h1,3-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQLPIXFNRXRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C#C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745109 | |

| Record name | (5-Ethynylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206681-16-4 | |

| Record name | (5-Ethynylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Reactivity and Mechanistic Investigations of 5 Ethynylpyridin 3 Ylboronic Acid

Reactivity of the Boronic Acid Functional Group

The boronic acid group, -B(OH)₂, is a cornerstone of modern organic chemistry, primarily due to its ability to undergo a variety of transformations.

Condensation Reactions Leading to Boroxines and their Reversibility

Boronic acids are known to undergo reversible self-condensation to form six-membered cyclotrimeric anhydrides known as boroxines. nih.gov This dehydration reaction involves three boronic acid molecules to form a boroxine (B1236090) ring and three molecules of water. researchgate.net The formation of boroxines is an equilibrium process, the position of which is influenced by factors such as solvent and temperature. researchgate.net

Table 1: Thermodynamic Parameters for Boroxine Formation This table presents a generalized overview of the thermodynamic aspects of boroxine formation and may not represent the specific values for 5-ethynylpyridin-3-ylboronic acid.

| Parameter | Description | Influence on Reaction |

|---|---|---|

| Enthalpy (ΔH) | Generally positive (endothermic) | The formation of the boroxine ring requires an input of energy. researchgate.net |

| Entropy (ΔS) | Generally positive | The release of three water molecules increases the overall entropy of the system, favoring boroxine formation at higher temperatures. researchgate.net |

| Gibbs Free Energy (ΔG) | Dependent on temperature | The spontaneity of the reaction is determined by the balance between the enthalpic cost and the entropic gain. |

Formation of Boronate Esters and Anions

Boronic acids readily react with alcohols, particularly 1,2- and 1,3-diols, to form cyclic boronate esters. sciforum.net This reaction is also an equilibrium process, which can be driven to completion by removing the water formed, often through azeotropic distillation or the use of dehydrating agents. sciforum.net The formation of five- or six-membered cyclic boronates is particularly favored. chemistrysteps.com These boronate esters are often more stable and easier to handle than the parent boronic acids, which can exist as mixtures of the monomer and oligomeric anhydrides. sciforum.net

The synthesis of boronate esters can be achieved under various conditions, including at room temperature with molecular sieves or at reflux with dehydrating agents like calcium hydride. sciforum.net The formation of the boronate ester can be readily monitored by techniques such as NMR spectroscopy, where characteristic shifts in the signals of the diol protons are observed. sciforum.net

Boronic acids can also form boronate anions, B(OH)₃⁻, in the presence of a base. This transformation is crucial for many of its reactions, including the Suzuki-Miyaura coupling.

Interactions with Vicinal Diols and other Hydroxyl-Containing Species

The interaction of boronic acids with vicinal diols (1,2-diols) is a rapid and reversible reaction that forms cyclic boronate esters. chemistrysteps.comnih.gov This specific and efficient reaction is the basis for various applications, including the development of sensors for saccharides and as protecting groups in organic synthesis. sciforum.netchemistrysteps.com The stability of the resulting cyclic boronate ester is dependent on the structure of the diol. For instance, five-membered rings formed from 1,2-diols and six-membered rings from 1,3-diols are generally favored. chemistrysteps.com

This reactivity has been harnessed in post-column derivatization techniques for the sensitive detection of vicinal diols in complex mixtures using mass spectrometry. nih.gov The formation of the boronate ester enhances the ionization efficiency and provides a characteristic isotopic signature if a boron-containing reagent with a specific isotopic pattern is used. nih.gov

Reactivity of the Ethynyl (B1212043) Functional Group

The terminal alkyne, or ethynyl group (-C≡CH), is another highly versatile functional group that participates in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions Involving the Terminal Alkyne (e.g., Sonogashira-type Coupling)

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it a widely used method in organic synthesis. wikipedia.org

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. This acetylide then undergoes transmetalation with the Pd(II)-halide complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed. beilstein-journals.org

Table 2: Key Components of a Typical Sonogashira Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ beilstein-journals.orgscielo.org.mx |

| Copper(I) Co-catalyst | Forms the copper acetylide | CuI scielo.org.mx |

| Base | Neutralizes the HX by-product and facilitates acetylide formation | Amines (e.g., triethylamine, diisopropylamine) scielo.org.mx |

| Solvent | Provides the reaction medium | THF, DMF, acetonitrile, water organic-chemistry.orgscielo.org.mx |

Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound can participate in cycloaddition reactions, most notably the azide-alkyne cycloaddition, often referred to as a "click" reaction. nih.gov This reaction forms a stable 1,2,3-triazole ring. The reaction can be catalyzed by copper(I) to selectively produce the 1,4-disubstituted triazole isomer, or by ruthenium to yield the 1,5-disubstituted isomer. nih.govnih.gov

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov The mechanism is thought to involve the formation of a copper acetylide, which then reacts with the azide. The use of polydentate N-donor ligands can accelerate the reaction and allow it to proceed at room temperature under aerobic conditions. nih.gov Strain-promoted azide-alkyne cycloadditions (SPAAC) with cyclic alkynes can also occur without a metal catalyst. rsc.org

Intramolecular and Intermolecular Interactions within the Molecular Architecture

The molecular architecture of this compound, which features a pyridine (B92270) ring, an ethynyl group, and a boronic acid moiety, allows for a variety of intramolecular and intermolecular interactions that dictate its physical properties and reactivity.

Intramolecular Interactions: Within a single molecule of this compound, specific spatial arrangements of atoms can lead to intramolecular interactions. A notable potential interaction is the formation of an intramolecular hydrogen bond between one of the hydroxyl groups of the boronic acid and the nitrogen atom of the pyridine ring. This type of 1,5-intramolecular B-N interaction is a recognized phenomenon in ortho-substituted arylboronic acids and can influence the acidity and conformational preference of the molecule. The geometry of the pyridine ring places the nitrogen atom in a position where it can act as a hydrogen bond acceptor for the nearby boronic acid group.

Intermolecular Interactions: The solid-state packing and solution-phase behavior of this compound are governed by a combination of intermolecular forces.

Hydrogen Bonding: The primary and most significant intermolecular interaction is hydrogen bonding. The boronic acid group is an excellent hydrogen bond donor (O-H) and acceptor (O). This allows for the formation of extensive hydrogen-bonding networks between molecules. Typically, boronic acids form dimeric structures in the solid state through a pair of hydrogen bonds between their -B(OH)₂ groups. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, and the terminal alkyne C-H can act as a weak hydrogen bond donor, further contributing to the crystal packing.

π-π Stacking: The electron-rich pyridine ring can participate in π-π stacking interactions with adjacent molecules. These interactions, where the aromatic rings are arranged in a face-to-face or offset manner, contribute to the stabilization of the crystal lattice.

The interplay of these interactions is crucial. For instance, in related heterocyclic boronic acids, the crystal structure is often a fine balance between strong hydrogen bonding involving the boronic acid groups and weaker, but collectively significant, π-π stacking and C-H···π interactions. ub.edu The specific arrangement adopted by this compound in its crystalline form would maximize these favorable interactions.

Elucidation of Reaction Mechanisms in Catalytic Cycles

This compound is a key building block in synthetic organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orglibretexts.org Understanding the mechanism of these catalytic cycles is fundamental to optimizing reaction conditions and expanding their scope. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Transmetallation Processes in Organoboron Chemistry

Transmetallation is the pivotal step in the Suzuki-Miyaura catalytic cycle where the organic moiety from the organoboron compound is transferred to the palladium center. wikipedia.orglibretexts.org In the context of this compound, this involves the transfer of the "5-ethynylpyridin-3-yl" group.

The process is initiated by the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate (Ar-Pd-X). This intermediate, however, does not react directly with the boronic acid. The boronic acid must first be activated by a base. organic-chemistry.org The base (e.g., carbonate, phosphate, or hydroxide) reacts with the boronic acid to form a more nucleophilic boronate species, [5-ethynylpyridin-3-yl-B(OH)₃]⁻. wikipedia.orgorganic-chemistry.org

This anionic boronate complex is now sufficiently activated to undergo transmetalation with the Ar-Pd(II)-X complex. The transfer of the 5-ethynylpyridin-3-yl group to the palladium atom displaces the halide or other leaving group, resulting in a new diorganopalladium(II) complex (Ar-Pd-[5-ethynylpyridin-3-yl]).

The key aspects of this transmetalation step are:

Activation by Base: The formation of the ate-complex (boronate) is crucial as it increases the nucleophilicity of the organic group on the boron atom, facilitating its transfer to the electrophilic Pd(II) center. wikipedia.orgorganic-chemistry.org

Ligand Transfer: The "5-ethynylpyridin-3-yl" group is transferred from the boron to the palladium.

Formation of a New Pd-C Bond: A new carbon-palladium bond is formed, leading to the diorganopalladium(II) intermediate that proceeds to the final step of the catalytic cycle.

While palladium is the most common metal for these reactions, other transition metals like rhodium can also participate in catalytic cycles involving transmetalation with arylboronic acids. dicp.ac.cn For instance, a Rh(III) catalyst can undergo transmetalation with an arylboronic acid to form a Rh-aryl intermediate, which can then participate in further reactions like alkene insertion. dicp.ac.cn

Role of Ligands and Solvents in Reaction Pathways

The efficiency, selectivity, and substrate scope of catalytic cycles involving this compound are profoundly influenced by the choice of ligands and solvents.

Role of Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are coordinated to the palladium center throughout the catalytic cycle and play multiple critical roles: wikipedia.orglibretexts.org

Solubility and Stability: Ligands solubilize the metal catalyst in the reaction solvent and stabilize the catalytically active Pd(0) species, preventing its precipitation as palladium black.

Modulating Reactivity: The electronic and steric properties of the ligand directly impact the rates of the individual steps in the catalytic cycle.

Electron-rich and bulky ligands (e.g., tri(tert-butyl)phosphine, SPhos, XPhos) generally accelerate the rate-limiting oxidative addition step by increasing the electron density on the Pd(0) center. wikipedia.orgnih.gov They also promote the final reductive elimination step.

N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for Suzuki coupling due to their strong σ-donating ability and steric bulk, which effectively stabilize the palladium catalyst and promote high catalytic turnover. wikipedia.org

Preventing Side Reactions: Appropriate ligands can suppress side reactions, such as the homocoupling of the boronic acid.

| Ligand Type | Examples | Key Characteristics | Impact on Catalytic Cycle |

|---|---|---|---|

| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Electron-rich, sterically bulky | Promotes oxidative addition and reductive elimination; effective for coupling with less reactive chlorides. organic-chemistry.org |

| Triarylphosphines | PPh₃ (Triphenylphosphine) | Less electron-rich than alkylphosphines, moderate bulk | Commonly used, but often requires higher temperatures; can be prone to degradation. organic-chemistry.org |

| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Very bulky and electron-donating | Highly active catalysts, allowing for low catalyst loadings and reactions at room temperature with a broad range of substrates. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically demanding | Form very stable and highly active catalysts, resistant to high temperatures. wikipedia.org |

Role of Solvents: The solvent is not merely an inert medium but an active participant that can significantly affect the reaction pathway and outcome.

Solubility: The solvent must effectively dissolve the reactants, particularly the base and the boronate species. This is why solvent mixtures, such as THF/water or dioxane/water, are frequently employed. hes-so.chresearchgate.net

Polarity: Polar aprotic solvents like DMF and THF are common. researchgate.netdiva-portal.org The use of protic solvents like alcohols or water can accelerate the transmetalation step by facilitating the formation and stabilization of the boronate species. researchgate.netdiva-portal.org In some cases, reactions can be performed in neat water, offering significant environmental and economic advantages. hes-so.chresearchgate.net

Influence on Base Activity: The choice of solvent can modulate the strength and solubility of the inorganic base, which is critical for the activation of the boronic acid. For example, the combination of a specific solvent and base can be essential for achieving a desired reaction pathway and avoiding byproducts. diva-portal.org

| Solvent | Type | Typical Role and Observations |

|---|---|---|

| Toluene | Aprotic, Nonpolar | Commonly used, often requires higher temperatures. |

| Tetrahydrofuran (THF) | Aprotic, Polar | Good at dissolving organic substrates; often used in mixtures with water to dissolve the base. researchgate.net |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | High boiling point, good for dissolving a range of reactants. researchgate.netdiva-portal.org |

| Dioxane | Aprotic, Polar | Frequently used, often in aqueous mixtures. researchgate.net |

| Alcohols (e.g., Methanol, Ethanol) | Protic, Polar | Can play a positive role, potentially accelerating transmetalation. Mixtures with water are highly effective. researchgate.netdiva-portal.org |

| Water | Protic, Polar | "Green" solvent; can lead to high reaction rates, especially for nitrogen-containing substrates, by promoting boronate formation. hes-so.chresearchgate.net |

Applications of 5 Ethynylpyridin 3 Ylboronic Acid in Complex Organic Synthesis

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The boronic acid group of 5-ethynylpyridin-3-ylboronic acid readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. libretexts.orgrsc.org

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl and Aryl-Heteroaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls and heteroaryl-aryl compounds. libretexts.orgresearchgate.net In this reaction, the boronic acid (or a derivative like a boronate ester) couples with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and coupling partners. nih.gov

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium source, ligand, and base can be critical for achieving high yields, especially with challenging substrates. rsc.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of coupling with heteroarylboronic acids. nih.gov

This compound serves as an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of a variety of aryl- and heteroaryl-substituted pyridines. These products are of significant interest due to their presence in numerous biologically active molecules. researchgate.netresearchgate.net For example, the coupling of this compound with various aryl or heteroaryl halides provides a direct route to compounds with a 3-substituted pyridine (B92270) core, a common motif in medicinal chemistry. frontierspecialtychemicals.comacs.org

Below is a table summarizing representative examples of Suzuki-Miyaura cross-coupling reactions involving pyridine-based boronic acids.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Yield | Reference |

| 2-Chloro-6-methoxypyridin-3-ylboronic acid | 5-Bromo-2-methoxypyrimidine | Not specified | 5-(6'-Chloro-2'-methoxypyridin-3'-yl)-2-methoxypyrimidine | 58% | dergipark.org.tr |

| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Phenylboronic acid | Pd(dppf)Cl2 | 2-Phenylpyridine | Modest to good | claremont.edu |

| 3-Chloropyridine | 3-Thienylboronic acid | (dppf)NiCl2 | 3-(Thiophen-3-yl)pyridine | High | nih.gov |

| 5-Bromopyrimidine | 2-Furylboronic acid | (dppf)NiCl2 | 5-(Furan-2-yl)pyrimidine | High | nih.gov |

Emerging Palladium and Nickel-Catalyzed Cross-Couplings

While palladium has historically dominated the field of cross-coupling chemistry, nickel catalysis has gained significant traction as a powerful and often more cost-effective alternative. nih.gov Nickel catalysts have shown remarkable activity in coupling reactions, including those involving challenging substrates. nih.govorganic-chemistry.org For instance, nickel catalysts can effectively couple phenol (B47542) derivatives and other less reactive electrophiles. nih.govnih.gov

The development of single-component nickel precatalysts has further simplified experimental procedures and enhanced the practicality of these transformations. nih.gov Research has demonstrated that nickel catalysts can facilitate the cross-coupling of heteroaryl halides with heteroaryl boronic acids with high turnover numbers, a significant advancement for the synthesis of complex hetero-biaryl compounds. nih.gov These reactions often tolerate a wide range of functional groups, including those that can be problematic in other catalytic systems. nih.govnih.gov

The ethynyl (B1212043) group on this compound can also participate in various palladium and nickel-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction, which couples a terminal alkyne with an aryl or vinyl halide, provides a direct method for the synthesis of internal alkynes. uni-rostock.de This dual reactivity allows for sequential cross-coupling strategies, where the boronic acid is first utilized in a Suzuki-Miyaura coupling, followed by a Sonogashira coupling at the ethynyl position, enabling the rapid construction of highly functionalized and complex molecules.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The boronic acid and the ethynyl group exhibit distinct reactivities, which can be exploited to perform selective transformations.

For example, under standard Suzuki-Miyaura conditions, the boronic acid moiety will preferentially react, leaving the ethynyl group intact for subsequent functionalization. nih.gov This allows for a modular approach to the synthesis of complex molecules. Conversely, under Sonogashira coupling conditions, the ethynyl group will react selectively with an aryl or vinyl halide, preserving the boronic acid for a later Suzuki-Miyaura coupling.

The regioselectivity of these reactions is also a critical consideration. The substitution pattern on the pyridine ring dictates the position of the newly formed carbon-carbon bond. In the case of this compound, Suzuki-Miyaura coupling will occur at the C3 position, while reactions involving the ethynyl group will occur at the C5 position. This predictable regioselectivity is a key advantage in the design of synthetic routes towards specific target molecules.

Construction of Novel Heterocyclic Systems

The unique combination of a pyridine ring, a boronic acid, and an ethynyl group makes this compound an ideal starting material for the construction of novel and complex heterocyclic systems. nih.govmdpi.com

Synthesis of Pyridine-Derived Bipyridines and Oligopyridines

Bipyridines and oligopyridines are important classes of compounds with applications ranging from ligands in catalysis to building blocks for supramolecular assemblies. researchgate.netmdpi.com The Suzuki-Miyaura coupling is a powerful tool for the synthesis of these structures. researchgate.netmdpi.com By coupling this compound with a halogenated pyridine derivative, a bipyridine can be readily synthesized. mdpi.com This strategy can be extended to the synthesis of oligopyridines through sequential cross-coupling reactions.

The ethynyl group can also be utilized in the construction of these systems. For example, a Sonogashira coupling followed by a cyclization reaction can lead to the formation of fused pyridine-containing ring systems.

Annulation Reactions for Polycyclic Heteroaromatic Hydrocarbons

Polycyclic heteroaromatic hydrocarbons (PHHs) are a class of compounds with interesting electronic and photophysical properties, making them attractive targets for materials science applications. uni-rostock.dersc.orgresearchgate.netnih.gov Annulation reactions, which involve the formation of a new ring onto an existing aromatic system, are a key strategy for the synthesis of PHHs. rsc.orgnih.gov

The ethynyl group of this compound is a versatile handle for participating in various annulation reactions. For instance, it can undergo cycloaddition reactions with suitable dienes or other partners to construct new rings. Furthermore, intramolecular cyclization reactions involving the ethynyl group and a suitably positioned functional group on the pyridine ring or a substituent introduced via Suzuki-Miyaura coupling can lead to the formation of complex, fused heterocyclic systems. uni-rostock.de Palladium-catalyzed annulation methods have been successfully employed for the synthesis of various polycyclic aromatic hydrocarbons from smaller aromatic fragments. rsc.org

Sequential and Tandem Reactions for Advanced Molecular Complexity

The presence of multiple reactive sites in this compound allows for its participation in sequential and tandem reactions, which are powerful strategies for rapidly building molecular complexity from simple starting materials. These reactions can proceed in a one-pot fashion, enhancing efficiency by minimizing purification steps and reducing solvent waste.

One notable application involves a one-pot cascade reaction for the synthesis of 2-borylated 6,5-bicyclic heterocycles. researchgate.net In this process, a copper(I)/palladium(0)-catalyzed Sonogashira coupling of an iodo-substituted aniline (B41778) or phenol with an ethynylboronic acid derivative is followed by an in-situ copper(II)-catalyzed 5-endo-dig cyclization. researchgate.net This methodology provides efficient access to borylated indoles, benzofurans, and their aza-analogs, which can be challenging to synthesize through other methods. researchgate.net The use of amidine and phosphazene bases, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), has been shown to be crucial for the success of these tandem Sonogashira-Hagihara coupling/cycloisomerization reactions. researchgate.net

Furthermore, the ethynyl group of similar compounds can undergo hydrohalogenation. For instance, 2-ethynylpyridines react with hydrochloric acid to form a pyridinium (B92312) salt, which enhances the electrophilicity of the ethynyl group and facilitates nucleophilic attack by the chloride counteranion to produce 2-(2-chloroethenyl)pyridine in high yields. acs.org This reactivity can be extended to hydrobromination and hydroiodination. acs.org However, positional isomers exhibit different reactivities, with 3-ethynylpyridine (B57287) being reported as inert under similar conditions. acs.org

The strategic combination of reactions involving the different functional groups of this compound allows for the construction of diverse and complex molecular architectures. For example, a boronic acid can be paired with another functional group to enable sequential cross-coupling reactions. nih.gov

A summary of representative sequential and tandem reactions is presented in the table below.

| Reaction Type | Key Features | Resulting Structures | Citation |

|---|---|---|---|

| Tandem Sonogashira Coupling/Cycloisomerization | One-pot Cu(I)/Pd(0)/Cu(II) catalysis; use of TMG base. | Borylated indoles, benzofurans, and aza-derivatives. | researchgate.net |

| Hydrohalogenation of Ethynylpyridines | Formation of a pyridinium salt enhances ethynyl group electrophilicity. | 2-(2-Haloethenyl)pyridines. | acs.org |

| Sequential Cross-Coupling | Stepwise reactions utilizing different functional groups. | Multifunctional probes and bioconjugates. | nih.gov |

Catalytic Roles in Organic Transformations

Beyond its role as a building block, the boronic acid functional group in this compound allows it to act as a catalyst in various organic transformations. This catalytic activity stems from the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with hydroxyl groups. rsc.orgresearchgate.netualberta.ca

Boronic acids, particularly arylboronic acids with electron-withdrawing substituents, have emerged as effective catalysts for the direct dehydrative condensation of carboxylic acids and amines to form amides. researchgate.netrsc.org This method is highly atom-economical, with water being the only byproduct. rsc.orgresearchgate.net The catalytic cycle is believed to involve the activation of the carboxylic acid through the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine. rsc.org

The efficiency of this catalytic process can be influenced by the electronic properties of the arylboronic acid. rsc.org While simple boronic acids show high catalytic activity in some amidation reactions, they can be inactive in others, highlighting the importance of catalyst selection. researchgate.net The use of additives can also modulate the catalytic activity. rsc.org For instance, cooperative catalysis with a nucleophilic additive can accelerate amidation, whereas an additive that acts as a Lewis base towards the boron atom can inhibit the reaction. rsc.org

Key findings in boronic acid-catalyzed amide bond formation are summarized below.

| Catalyst System | Key Research Finding | Citation |

|---|---|---|

| Arylboronic acids with electron-withdrawing groups | Pioneered the use of arylboronic acids as catalysts for amidation. Strong Lewis acidity of boron enhances reactivity. | rsc.org |

| ortho-(Sulfonyloxy)benzeneboronic acids | Showed favorable catalytic activity compared to established catalysts. | researchgate.net |

| Boronic acid with a nucleophilic co-catalyst | Cooperative catalysis can accelerate the reaction through a more active intermediate. | rsc.org |

The Lewis acidity of boronic acids enables them to activate carboxylic acids and alcohols for various transformations. rsc.orgresearchgate.netualberta.ca By forming a reversible covalent bond with the hydroxyl group, the boronic acid catalyst facilitates subsequent reactions. rsc.orgresearchgate.netualberta.ca

In the case of carboxylic acids, activation by a boronic acid catalyst can lead to cycloadditions and conjugate additions with unsaturated systems. rsc.orgresearchgate.net For alcohols, boronic acid catalysis can generate carbocation intermediates that can be trapped by nucleophiles in reactions like Friedel-Crafts-type alkylations. rsc.orgresearchgate.netnih.gov This approach avoids the need for wasteful stoichiometric activation of alcohols into halides or sulfonates. rsc.orgresearchgate.net Electron-deficient arylboronic acids are particularly effective in activating alcohols by polarizing the C–O bond. ualberta.ca

The activation of alcohols by boronic acids has been successfully applied to dehydrative C-alkylation of 1,3-dicarbonyl compounds and the allylation of benzylic alcohols. bath.ac.ukresearchgate.net

While this compound itself is achiral, it can be derivatized into chiral catalysts for enantioselective transformations. The development of chiral boronic acids has opened new avenues in asymmetric synthesis.

One strategy involves the use of cooperative catalysis, combining a chiral amine and a boronic acid. thieme-connect.comthieme-connect.com This dual-catalytic system has been successfully employed in the enantioselective 1,4-addition of cyclic ketones to α,β-unsaturated carboxylic acids, affording the products in high yields and with high enantioselectivities. thieme-connect.comthieme-connect.com The boronic acid activates the carboxylic acid, while the chiral amine generates a chiral enamine intermediate, which controls the stereochemical outcome of the reaction. thieme-connect.comthieme-connect.com

Similarly, a dual catalytic system comprising a ferrocenium (B1229745) boronic acid salt and a chiral amine has been used for the enantioselective allylation of branched aldehydes with allylic alcohols. acs.org This noble-metal-free method provides access to acyclic products with quaternary carbon centers in good yields and high enantioselectivity. acs.org

The development of new methods for preparing chiral organoboronate derivatives, such as through copper-catalyzed enantioselective conjugate addition to 3-boronyl acrylate (B77674) derivatives, further expands the potential applications of chiral boronic acids in asymmetric synthesis. acs.org

A summary of enantioselective catalytic applications is provided below.

| Catalytic System | Transformation | Key Outcome | Citation |

|---|---|---|---|

| Chiral BINOL-based amine and a boronic acid | Enantioselective 1,4-addition of cyclic ketones to α,β-unsaturated carboxylic acids. | High yields and high enantioselectivities. | thieme-connect.comthieme-connect.com |

| Ferrocenium boronic acid salt and a chiral amine | Enantioselective allylation of branched aldehydes with allylic alcohols. | Acyclic products with quaternary carbon centers in high enantiomeric ratios. | acs.org |

| Copper-catalyzed conjugate addition | Preparation of chiral alkylboronate derivatives. | High yields and up to 98% ee. | acs.org |

Integration of 5 Ethynylpyridin 3 Ylboronic Acid into Advanced Materials Science

Design and Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic molecular building blocks linked by strong covalent bonds. tcichemicals.com Boronic acids were among the first and are still one of the most important classes of monomers used in COF synthesis, typically undergoing condensation reactions to form robust boroxine (B1236090) or boronate ester linkages. rsc.org

The molecular structure of 5-ethynylpyridin-3-ylboronic acid makes it an excellent candidate for a linker in COF synthesis. The boronic acid group, -B(OH)₂, can undergo self-condensation or condensation with polyol linkers to form the framework's covalent bonds. The defined geometry of the boronic acid group helps direct the formation of ordered, crystalline 2D or 3D structures. tcichemicals.com

Key design features and research findings:

Structural Rigidity and Linearity: The ethynyl (B1212043) group provides a rigid, linear extension to the linker, which is crucial for achieving long-range order and creating well-defined, permanent porosity in the resulting COF.

Inbuilt Functionality: The pyridyl nitrogen atom is incorporated directly into the COF backbone. This introduces basic Lewis sites within the porous structure, which can be exploited for applications such as:

Catalysis: The nitrogen sites can act as catalysts or as anchoring points for catalytic metal nanoparticles.

Gas Sorption: The polarity and basicity of the pyridine (B92270) units can enhance the selective adsorption of specific gases, such as carbon dioxide. oaepublish.com

Post-Synthetic Modification: The terminal ethynyl group serves as a reactive handle for post-synthetic modification of the COF, allowing for the introduction of further functionalities after the initial framework has been constructed.

The synthesis of COFs using boronic acid linkers like this compound typically involves solvothermal methods, where the constituent monomers are heated in a high-boiling-point solvent mixture to facilitate the reversible bond formation and error-correction needed for crystallization.

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters connected by organic ligands. mdpi.com The selection of the organic ligand is paramount as it dictates the topology, pore size, and chemical functionality of the resulting framework. rsc.org this compound is a bifunctional ligand well-suited for MOF synthesis.

The pyridyl nitrogen atom is a classic and effective coordination site for a wide range of metal ions, including transition metals like Zn(II), Cu(II), and Fe(III). mdpi.comnih.gov Simultaneously, the boronic acid group can either remain as a functional group decorating the pores of the MOF or participate in the framework's structural integrity, potentially by coordinating to metal centers or forming secondary building units.

Research findings in related systems suggest:

Structural Diversity: The use of polytopic ligands containing both nitrogen and oxygen donor atoms, such as in pyridyl-dicarboxylic acids, has been shown to produce MOFs with diverse and often novel structural architectures. rsc.org The dual coordinating potential of this compound (via the pyridyl nitrogen and boronic acid oxygen atoms) offers a pathway to similar structural complexity.

Functional Pores: When the boronic acid group does not participate in framework coordination, it projects into the pores of the MOF. This creates a surface decorated with Lewis acidic sites, which can be used for selective binding of diol-containing molecules or for catalysis.

The synthesis of MOFs using this type of ligand generally involves combining the ligand and a metal salt in a suitable solvent, often under solvothermal conditions, to promote the self-assembly of the crystalline framework. nih.gov

Precursor for Functional Polymers and Dendrimers

Functional polymers and dendrimers are macromolecules designed with specific chemical groups to control their architecture, reactivity, and interfacial properties. nih.gov20.210.105 The distinct reactive sites of this compound make it a valuable precursor for creating such advanced polymeric materials.

Polymerization via the Ethynyl Group: The terminal alkyne is a versatile functional group for polymerization. It can participate in a variety of coupling reactions, such as Sonogashira coupling with aryl halides or oxidative coupling, to form conjugated polymers. These polymers, incorporating the pyridyl-boronic acid moiety in the side chain or backbone, would exhibit interesting electronic and sensory properties.

Polymerization via the Boronic Acid Group: The boronic acid can be used in Suzuki cross-coupling reactions with dihalo-aromatic monomers to build the polymer backbone. This approach allows for the synthesis of π-conjugated polymers with tailored optoelectronic properties.

Dendrimer Synthesis: Dendrimers are highly branched, three-dimensional macromolecules with a well-defined architecture. nih.gov The trifunctional nature of this compound allows it to act as a branching point in dendrimer synthesis. For example, the boronic acid could be at the core, with branches extending from the pyridyl and ethynyl positions, or it could be placed at the periphery of the dendritic structure to impart sensory functions. 20.210.105

The incorporation of the pyridyl and boronic acid functionalities into the polymer or dendrimer structure imparts unique capabilities, such as pH-responsiveness, ion-sensing, and the ability to bind to biological molecules like sugars. mdpi.compsu.edu

Engineering of Supramolecular Assemblies

Supramolecular chemistry focuses on the design of complex systems held together by non-covalent interactions. nih.gov The functional groups of this compound are adept at participating in these interactions, enabling the engineering of sophisticated supramolecular structures.

Boronic acids are well-known for their ability to form reversible covalent bonds with cis-diol-containing molecules, such as carbohydrates (sugars) and catechols. nih.govnih.gov This interaction is the basis for designing host-guest systems for molecular recognition and sensing.

A host molecule based on this compound would benefit from:

Diol Recognition: The boronic acid group serves as the primary binding site for the diol-containing guest molecule. rsc.org

Secondary Interactions: The pyridyl ring can provide additional hydrogen bonding or π-π stacking interactions, enhancing the binding affinity and selectivity of the host for a particular guest. nih.gov

Signal Transduction: The ethynyl-pyridyl unit is a conjugated system. Binding of a guest to the boronic acid can alter the electronic properties of this system, leading to a change in fluorescence or color that can be used for sensing applications.

Self-assembled monolayers (SAMs) are ordered molecular layers that spontaneously form on a solid substrate. tuwien.ac.atossila.com They are a powerful tool for precisely controlling the chemical and physical properties of surfaces. Boronic acids, like phosphonic acids, can serve as effective anchoring groups for forming SAMs on various metal oxide surfaces (e.g., TiO₂, Al₂O₃, ITO). beilstein-journals.org

When this compound is used to form a SAM, the boronic acid group binds to the oxide surface, creating an ordered monolayer where the ethynyl-pyridyl groups are exposed. beilstein-journals.org This allows for the precise engineering of surface properties:

Surface Energy and Wettability: The terminal pyridyl and ethynyl groups define the new surface energy and its interaction with liquids.

Surface Reactivity: The exposed ethynyl groups provide a "clickable" surface, ready for further chemical modification via reactions like Huisgen cycloaddition.

Interfacial Electronic Properties: In electronic devices, such SAMs can modify the work function of an electrode, improving charge injection or extraction. mdpi.com

Applications in Electronic and Optical Materials Development

The unique combination of a π-conjugated system (ethynyl-pyridine), a Lewis acidic/basic center (boronic acid/pyridyl-N), and multiple sites for polymerization or assembly makes this compound a promising component for electronic and optical materials. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Heterocyclic aromatic compounds are widely used as host or dopant materials in the emissive layers of OLEDs. researchgate.netuni-rostock.de Polymers or dendrimers derived from this compound could function as blue light emitters or as host materials for phosphorescent metal complexes coordinated to the pyridyl nitrogen. The ability to form well-ordered SAMs is also critical for fabricating efficient interfaces in OLED devices. mdpi.com

Chemical Sensors: As discussed, polymers and supramolecular assemblies containing the pyridyl-boronic acid unit can act as fluorescent sensors for diols, metal ions, or changes in pH. The change in the local chemical environment is transduced into a measurable optical signal.

Semiconducting Frameworks: COFs and MOFs built with this linker possess an extended network of π-conjugated units. This can facilitate charge transport through the material, opening up applications as organic semiconductors in field-effect transistors or photocatalysis. The ordered crystalline nature of these frameworks is highly beneficial for efficient charge mobility. researchgate.net

Strategic Importance of 5 Ethynylpyridin 3 Ylboronic Acid As a Molecular Scaffold

Scaffold Design and Elaboration in Drug Discovery Paradigms

The design and elaboration of molecular scaffolds are central to modern drug discovery, aiming to create core structures that can be systematically modified to optimize pharmacological properties. ijmca.com 5-Ethynylpyridin-3-ylboronic acid is an exemplary scaffold that fits well within these paradigms.

Application of the Pyridylboronic Acid Moiety in Scaffold Development

The pyridylboronic acid portion of the molecule is a key pharmacophore with several advantageous features for scaffold design. The pyridine (B92270) ring, a common heterocycle in pharmaceuticals, can significantly influence a drug's biochemical potency, metabolic stability, and permeability. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and participate in coordination chemistry, which is crucial for binding to biological targets like proteins and enzymes. ijmca.com

Boronic acids and their derivatives are recognized for their ability to form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, making them effective inhibitors. acs.org This has been successfully exploited in the development of drugs like bortezomib. acs.org The stability of the pyridylboronic acid is also a key consideration; 3-pyridyl and 4-pyridyl boronic acids exhibit greater stability against protodeboronation compared to their 2-pyridyl counterparts. acs.org This stability is crucial for the reliability and effectiveness of the scaffold in various chemical and biological environments.

Utilization of the Ethynyl (B1212043) Group for Diversification and Linkage Strategies

The ethynyl group (a carbon-carbon triple bond) provides a powerful handle for chemical diversification and the implementation of various linkage strategies. This functional group is highly versatile and can participate in a wide array of chemical reactions, allowing for the attachment of different molecular fragments to the core scaffold. acs.org

One of the most prominent uses of the ethynyl group is in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. This reaction is highly efficient and can be performed under mild conditions, making it ideal for creating large libraries of compounds for screening. preprints.org Additionally, the ethynyl group can be used in Sonogashira cross-coupling reactions to introduce aryl or heteroaryl groups, further expanding the chemical space accessible from the scaffold. rsc.org The ability to introduce diverse substituents through the ethynyl group is critical for optimizing the structure-activity relationship (SAR) of a potential drug candidate. nih.gov

Scaffold Hopping Approaches for Structural Optimization

Scaffold hopping is a medicinal chemistry strategy that aims to identify novel molecular cores that retain the biological activity of a known active compound but possess a different chemical structure. researchgate.netuniroma1.it This approach is valuable for discovering new chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. uniroma1.it

The this compound scaffold is well-suited for such approaches. By keeping the key pharmacophoric elements—the boronic acid for target engagement and the pyridine ring for specific interactions—chemists can explore different core structures attached via the ethynyl linker. nih.gov Computational methods, such as 3D pharmacophore modeling, can guide the design of new scaffolds that mimic the essential features of the original molecule while offering novel intellectual property and potentially improved therapeutic characteristics. uniroma1.itnih.gov

Fragment-Based Design Utilizing Boronic Acid Fragments

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. pnas.orgrsc.org Boronic acids are particularly attractive fragments because they can form reversible covalent bonds with serine hydrolases and related enzymes, often leading to highly efficient binding. acs.org

Libraries of boronic acid fragments, including those with pyridine motifs, offer significant chemical diversity for screening against various enzyme targets. acs.org The initial hits from such screens, although often having low affinity, can be optimized by growing or linking the fragments to develop more potent inhibitors. pnas.org The this compound scaffold can be seen as a more advanced fragment, combining the target-binding boronic acid with a versatile point for elaboration (the ethynyl group), facilitating the rapid optimization of initial fragment hits.

Rational Modification of the Pyridine Ring for Tuned Reactivity

By adding electron-withdrawing or electron-donating groups to the pyridine ring, chemists can modulate the pKa of the nitrogen atom and the electrophilicity of the ring, which in turn affects binding affinity and reaction kinetics. researchgate.net For instance, modifying the substituents on a pyridine ring can alter the electronic properties of a metal center in a complex, thereby controlling its catalytic activity. nih.gov This principle of tunable reactivity allows for the precise optimization of the this compound scaffold to achieve desired biological activity and drug-like properties.

Synthesis of Precursors for Chemical Probes and Biological Tool Compounds

Chemical probes are essential tools in chemical biology for studying protein function and validating drug targets. frontiersin.orgnih.govbeilstein-journals.org These molecules are often derived from known bioactive scaffolds and are functionalized with reporter groups such as fluorophores or affinity tags. mdpi.com

The this compound scaffold is an excellent precursor for the synthesis of chemical probes. ukri.org The ethynyl group provides a convenient site for attaching reporter tags or photoactivatable groups through reactions like the Sonogashira coupling or click chemistry. rsc.org The pyridylboronic acid moiety can be designed to target specific enzymes, allowing the resulting probe to selectively label and visualize its target in a biological system. The modular nature of synthesizing these probes allows for the rapid generation of diverse tools to investigate biological processes and to aid in the discovery of new therapeutic agents. frontiersin.org

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry and Sustainable Synthetic Routes

The synthesis of pyridinylboronic acids has traditionally relied on methods such as the halogen-metal exchange of halopyridines followed by borylation. arkat-usa.org While effective, these routes often involve organolithium or organomagnesium reagents, which require stringent anhydrous conditions and can have a poor environmental profile. arkat-usa.org The future of synthesizing 5-ethynylpyridin-3-ylboronic acid and its derivatives lies in the adoption of greener, more sustainable methodologies that align with the 12 Principles of Green Chemistry. acs.orgijsra.net

Key areas of innovation include:

Catalytic C-H Borylation: Direct borylation of C-H bonds catalyzed by transition metals like iridium or rhodium is a highly atom-economical approach that circumvents the need for pre-functionalized starting materials like halopyridines. arkat-usa.org This reduces waste and simplifies synthetic pathways. acs.org

Alternative Energy Sources: The use of microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. chemistryjournals.net Mechanochemical methods, such as ball milling, offer a solvent-free alternative for conducting reactions, further minimizing environmental impact. ijnc.ir

Greener Solvents and Reagents: A shift towards using benign solvents like water, ionic liquids, or supercritical fluids is a core tenet of green chemistry. chemistryjournals.net For pyridinylboronic acids, which can be challenging to isolate from aqueous media due to their polarity, developing efficient extraction and purification techniques from green solvents is an important research goal. dergipark.org.tr

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and efficiency. umontreal.ca Implementing the synthesis of this compound in a flow system could lead to higher yields, better process control, and reduced waste generation. ijnc.irumontreal.ca

| Green Chemistry Approach | Potential Advantage for Synthesis of this compound | Relevant Principles |

| Direct C-H Borylation | Higher atom economy, fewer synthetic steps. arkat-usa.orgacs.org | Prevention, Atom Economy |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. chemistryjournals.net | Design for Energy Efficiency |

| Flow Chemistry | Improved safety, scalability, and process control. ijnc.irumontreal.ca | Safer Chemistry, Real-time Analysis |

| Biocatalysis | High selectivity, mild reaction conditions, avoids protecting groups. acs.orgchemistryjournals.net | Catalysis, Use of Renewable Feedstocks |

Advancements in Asymmetric Catalysis Employing this compound Derivatives

The development of methods for asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. researchgate.net Boronic acids are versatile reagents in asymmetric catalysis, participating in reactions that create chiral centers with high stereocontrol. diva-portal.orgsnnu.edu.cn Derivatives of this compound are promising candidates for these transformations due to the electronic influence of the pyridine (B92270) and ethynyl (B1212043) groups.

Future advancements are anticipated in several key reaction types:

Asymmetric Reductive Heck Reactions: Rhodium-catalyzed asymmetric reductive Heck reactions using boronic acids to functionalize dienes can produce 3-substituted tetrahydropyridines, which are precursors to valuable piperidine (B6355638) structures found in many pharmaceuticals. snnu.edu.cn

Enantioselective Additions: The Petasis reaction, a multicomponent reaction between an amine, a carbonyl compound, and a boronic acid, can be rendered asymmetric using chiral catalysts like BINOL derivatives or thioureas. nih.gov This could provide a direct route to chiral α-amino acids and other valuable building blocks.

Cross-Coupling for C-Nucleoside Synthesis: Rhodium-catalyzed asymmetric cross-coupling of heterocyclic boronic acids has been used to synthesize carbocyclic C-nucleosides with high enantiomeric excess. nih.gov The structural features of this compound make it an intriguing substrate for developing novel antiviral or anticancer agents via this methodology. nih.gov

The pyridine nitrogen in this compound can act as a coordinating site for the metal catalyst, potentially influencing the stereochemical outcome of the reaction in a predictable manner.

| Asymmetric Reaction Type | Catalyst System Example | Potential Chiral Product from this compound |

| Reductive Heck Reaction | [Rh(COD)(OH)]₂ / (S)-SegPhos nih.gov | Enantioenriched 3-(5-ethynylpyridin-3-yl)piperidines |

| Petasis Reaction | Chiral Thiourea or BINOL-based catalysts nih.gov | Chiral α-amino acids with a pyridyl-ethynyl substituent |

| Cross-Coupling | Rhodium / Chiral Phosphine (B1218219) Ligands nih.gov | Chiral carbocyclic nucleoside analogues |

Exploitation in Novel Supramolecular Architectures and Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) leverages reversible covalent bond formation to create complex, self-assembling, and adaptable molecular systems. wikipedia.org The condensation of boronic acids with diols to form boronate esters is a cornerstone reaction in DCC due to its reversibility under mild conditions. wikipedia.org this compound is an exceptional building block for DCC and supramolecular chemistry.

Emerging research directions include:

Stimuli-Responsive Materials: The formation and cleavage of boronate esters are often sensitive to pH, temperature, or the presence of competing diols. d-nb.inforesearchgate.net This responsivity can be harnessed to create "smart" materials that change their properties in response to external stimuli. The pyridine moiety adds another layer of control, as its protonation state can influence the electronic properties and binding affinities of the entire molecule. bohrium.com

Covalent Organic Frameworks (COFs): The rigid, directional nature of the pyridine and ethynyl groups, combined with the dynamic bond-forming capability of the boronic acid, makes this compound an ideal tecton (building block) for constructing highly ordered, porous 3-D structures like COFs. wikipedia.org

Molecular Knots and Cages: The defined geometry of this compound can direct the self-assembly of discrete, complex supramolecular structures such as cages or even molecular knots through thermodynamic templating. wikipedia.org

Photoswitchable Systems: By incorporating photoswitchable units, the exchange rates and equilibrium positions of dynamic covalent bonds can be controlled with light, offering precise spatial and temporal control over material properties. chemrxiv.orgnih.gov The ethynyl group provides a convenient handle for attaching such photoswitches.

The interplay of reversible boronate ester formation with non-covalent interactions like hydrogen bonding and π-π stacking, facilitated by the pyridine ring, can lead to highly complex and functional supramolecular assemblies. researchgate.net

Computational Chemistry and Machine Learning for Predictive Synthesis and Design

Computational methods are becoming indispensable tools for accelerating chemical research and discovery. escholarship.orgriken.jp For a molecule like this compound, these approaches can provide deep insights and predictive power.

Quantum Chemistry Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to investigate the fundamental properties of this compound, including its geometric structure, electronic properties, and reaction mechanisms. researchgate.net Such studies can help rationalize experimental observations and guide the design of new catalysts and materials. escholarship.orgarxiv.org

Machine Learning for Reaction Prediction: Machine learning (ML) models, trained on vast datasets of chemical reactions, can predict the outcomes of new transformations with remarkable accuracy. mit.eduacs.org For instance, an ML model could predict the yield and optimal conditions for a Suzuki coupling involving this compound, saving significant experimental time and resources. acs.orgnih.gov These models work by recognizing patterns in molecular structures and reaction components to forecast the most likely product. mit.edu

Predictive Design of Molecules and Materials: By combining computational chemistry with ML algorithms, it is possible to screen virtual libraries of compounds for desired properties. arxiv.orgresearchgate.net This approach can be used to design novel derivatives of this compound with optimized characteristics for specific applications, such as enhanced binding affinity to a biological target or specific electronic properties for use in an organic electronic device. arxiv.orgresearchgate.net

| Computational/ML Application | Description | Impact on Research of this compound |

| DFT Calculations | Computes molecular structure, energy, and properties from first principles. researchgate.net | Rationalizes reactivity, guides catalyst design, explains spectroscopic data. |

| Reaction Outcome Prediction | ML models trained on reaction data predict the major product and yield of a new reaction. mit.eduacs.org | Accelerates synthesis planning and optimization for reactions involving the title compound. |

| Property Prediction | ML models predict physical, chemical, or biological properties based on molecular structure. arxiv.org | Enables high-throughput virtual screening to identify promising derivatives for specific applications. |

| Computer-Aided Synthesis Planning | Software suggests synthetic routes to a target molecule. acs.org | Helps design efficient and sustainable pathways to complex molecules derived from the title compound. |

Interdisciplinary Approaches for Unveiling New Chemical and Material Functionalities

The full potential of this compound can only be realized through collaborative, interdisciplinary research that bridges traditional scientific fields. echemi.comijrar.org Its unique trifunctional nature makes it a versatile platform for innovation at the interface of chemistry, biology, and materials science.

Chemical Biology and Medicinal Chemistry: The boronic acid group is known for its ability to reversibly bind to diols, a feature present in many biological molecules like sugars (sialic acids) and catechols. bohrium.com This has led to the development of boronic acid-based sensors and therapeutics. The pyridine and ethynyl groups can be used to tune the binding affinity and selectivity, potentially leading to new diagnostic tools or targeted cancer therapies. bohrium.com

Materials Science: The rigid, aromatic structure and the reactive alkyne handle make this compound a valuable building block for advanced materials. bldpharm.com It can be incorporated into polymers or frameworks for applications in organic electronics (e.g., OLEDs), gas storage, or catalysis. bldpharm.com The pyridine nitrogen can coordinate with metals to create novel metal-organic frameworks (MOFs) with unique properties.

Systems Chemistry: In systems chemistry, researchers study complex networks of interacting molecules. The ability of this compound to participate in dynamic covalent chemistry makes it an ideal component for creating artificial chemical systems that can exhibit emergent properties like self-replication or signaling. d-nb.info

The convergence of synthetic chemistry, computational modeling, materials engineering, and biological testing will be essential to translate the molecular potential of this compound into functional, real-world applications.

Q & A

What are the primary synthetic routes for 5-ethynylpyridin-3-ylboronic acid, and how do reaction conditions influence yield?

Basic Research Focus

The synthesis typically involves Suzuki-Miyaura coupling or sequential functionalization of pyridine derivatives. A common approach starts with halogenated pyridine intermediates (e.g., 5-bromo-3-pyridinylboronic acid), where ethynylation is achieved via Sonogashira coupling using palladium catalysts and copper iodide as a co-catalyst . Key factors affecting yield include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization.

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance boronic acid stability but may require inert atmospheres to prevent protodeboronation .

- Temperature : Reactions often proceed at 60–80°C; higher temperatures risk side reactions (e.g., alkyne oligomerization).

Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yield optimization data from analogous compounds suggest 60–75% efficiency under optimized conditions .

How does steric hindrance from the ethynyl group impact cross-coupling reactivity in this compound?

Advanced Research Focus

The ethynyl group introduces steric constraints that alter reactivity in cross-coupling reactions. Comparative studies with non-ethynylated analogs (e.g., 3-pyridinylboronic acid) reveal:

- Reduced Efficiency in Suzuki Reactions : Steric bulk near the boronic acid moiety slows transmetallation, requiring longer reaction times or excess base (e.g., Na₂CO₃) .

- Selectivity in Sonogashira Coupling : The ethynyl group enables sequential coupling strategies, but competing homo-coupling (Glaser reaction) may occur without rigorous oxygen exclusion .

Methodological recommendations:

- Use bulky ligands (e.g., XPhos) to stabilize palladium intermediates.

- Monitor reaction progress via TLC or LC-MS to detect side products early .

What spectroscopic techniques are most reliable for characterizing this compound, and how are data discrepancies resolved?

Basic Research Focus

1H/13C NMR : The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm, while the pyridinyl protons show splitting patterns sensitive to substitution (e.g., H-2 and H-4 coupling in 3-substituted pyridines) .

IR Spectroscopy : C≡C stretch at ~2100–2260 cm⁻¹ confirms ethynyl presence.

Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks, but boronic acid dehydration may produce [M−H₂O+H]+ adducts, requiring careful interpretation .

Data Contradictions : Discrepancies in boron content (e.g., via ICP-OES) may arise from incomplete purification or hydrolysis. Triangulate with 11B NMR (δ 28–32 ppm for arylboronic acids) to confirm structural integrity .

How does the electronic nature of the ethynyl substituent influence the acidity of the boronic acid group?

Advanced Research Focus

The electron-withdrawing ethynyl group increases boronic acid acidity, enhancing its reactivity in basic conditions. Comparative pKa studies with 3-pyridinylboronic acid show:

- Lower pKa : Ethynyl substitution reduces pKa by ~1–2 units, facilitating faster transmetallation in Suzuki reactions but increasing susceptibility to protodeboronation .

- pH-Dependent Stability : Buffered conditions (pH 7–9) are critical for maintaining boronic acid integrity during storage .

Methodological note: Titration with NaOH and conductivity measurements can quantify acidity shifts .

What are unresolved challenges in utilizing this compound for constructing polycyclic aromatic systems?

Advanced Research Focus

Key challenges include:

- Regioselectivity in Cycloadditions : The ethynyl group participates in Huisgen or Diels-Alder reactions, but competing pathways (e.g., alkyne cyclotrimerization) require precise stoichiometric control .

- Boron Retention : High-temperature reactions (e.g., >100°C) may degrade the boronic acid group, necessitating protective strategies (e.g., MIDA boronate intermediates) .

Recent advances in flow chemistry demonstrate improved control over reaction exothermicity, enabling scalable synthesis of boronic acid-containing polycyclics .

How can researchers address contradictory literature reports on the biological activity of this compound derivatives?

Advanced Research Focus

Contradictions often stem from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation conditions (e.g., serum-free media) alter bioavailability .

- Hydrolytic Instability : Boronic acid hydrolysis in aqueous buffers generates inactive byproducts, complicating IC50 determinations .

Recommendations:

- Validate activity via orthogonal assays (e.g., enzymatic vs. cellular).

- Use stabilized prodrug forms (e.g., pinacol esters) during biological testing .

What computational methods predict the reactivity of this compound in novel catalytic systems?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-31G*) model:

- Transition States : Predict steric and electronic barriers in cross-coupling .

- Solvent Effects : COSMO-RS simulations assess solvation impacts on boronic acid stability .

Benchmarking against experimental data (e.g., Hammett plots) refines accuracy. Open-source tools like ORCA or Gaussian are widely used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.